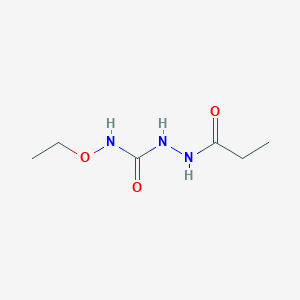
1-Ethoxy-3-(propanoylamino)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-3-(propanoylamino)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as drug development, agriculture, and environmental science. This compound is a urea derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied.
Wirkmechanismus
The mechanism of action of 1-Ethoxy-3-(propanoylamino)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cellular processes such as DNA replication and protein synthesis. This compound has been shown to exhibit selective activity against cancer cells, indicating that it may target specific pathways involved in cancer cell growth and proliferation.
Biochemische Und Physiologische Effekte
1-Ethoxy-3-(propanoylamino)urea has been shown to exhibit antitumor activity in vitro and in vivo, indicating that it may have potential as a cancer treatment. This compound has also been shown to exhibit selective herbicidal activity against certain plant species, indicating that it may have potential as a herbicide. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Ethoxy-3-(propanoylamino)urea is its relatively simple synthesis method using readily available starting materials. This makes it a cost-effective compound for use in lab experiments. However, one of the limitations of this compound is its limited solubility in water, which may affect its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 1-Ethoxy-3-(propanoylamino)urea. One area of interest is the development of this compound as a potential cancer treatment. Further research is needed to fully understand the mechanism of action of this compound and to optimize its effectiveness as a cancer treatment. Another potential area of research is the development of this compound as a herbicide. Further research is needed to fully understand the selective herbicidal activity of this compound and to optimize its effectiveness as a herbicide. Additionally, research could be conducted to explore the potential environmental impacts of this compound and to develop strategies for minimizing any negative effects.
Synthesemethoden
1-Ethoxy-3-(propanoylamino)urea can be synthesized using different methods, including the reaction of ethyl carbamate with propanoyl chloride in the presence of a base or the reaction of ethyl carbamate with propanoic anhydride in the presence of a catalyst. The synthesis of this compound is relatively simple and can be achieved using readily available starting materials.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-3-(propanoylamino)urea has been extensively studied for its potential applications in drug development. This compound has been shown to exhibit antitumor activity and has been proposed as a potential drug candidate for the treatment of cancer. In addition, 1-Ethoxy-3-(propanoylamino)urea has also been studied for its potential use as a herbicide and has been shown to exhibit selective herbicidal activity against certain plant species.
Eigenschaften
CAS-Nummer |
135280-72-7 |
|---|---|
Produktname |
1-Ethoxy-3-(propanoylamino)urea |
Molekularformel |
C6H13N3O3 |
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
1-ethoxy-3-(propanoylamino)urea |
InChI |
InChI=1S/C6H13N3O3/c1-3-5(10)7-8-6(11)9-12-4-2/h3-4H2,1-2H3,(H,7,10)(H2,8,9,11) |
InChI-Schlüssel |
PHBNVKLHBGBNLT-UHFFFAOYSA-N |
SMILES |
CCC(=O)NNC(=O)NOCC |
Kanonische SMILES |
CCC(=O)NNC(=O)NOCC |
Synonyme |
Propanoic acid, 2-[(ethoxyamino)carbonyl]hydrazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol](/img/structure/B136014.png)
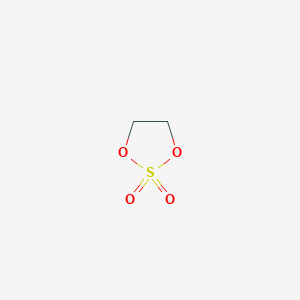
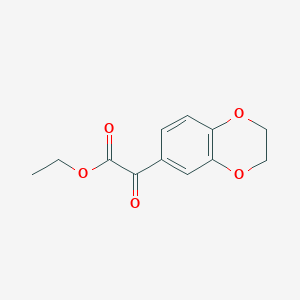
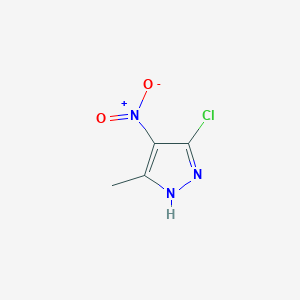

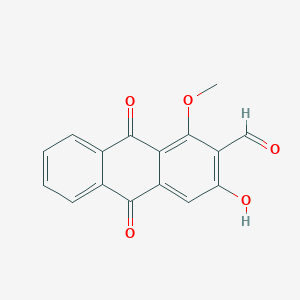
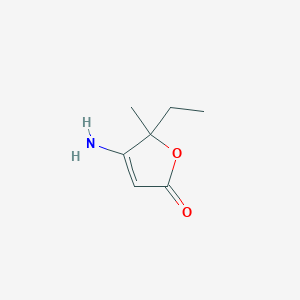
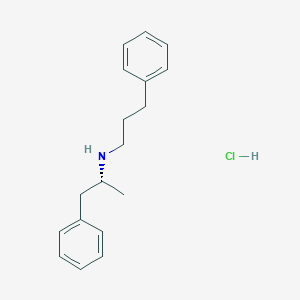
![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B136044.png)
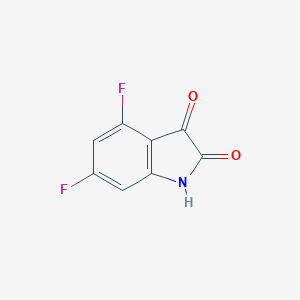
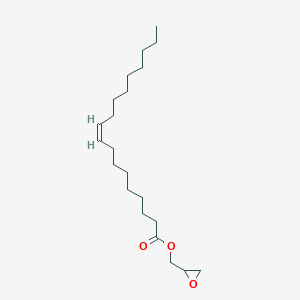
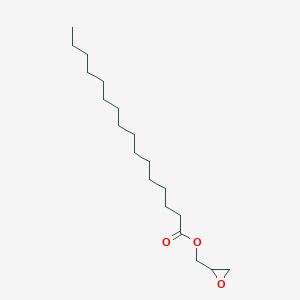
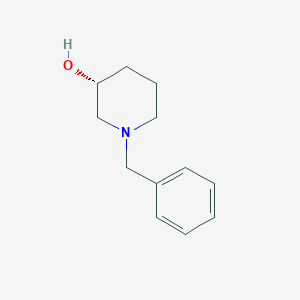
![5-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzenesulfonamide](/img/structure/B136064.png)